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Executive Summary

The c-MYB proto-oncogene, a key transcription factor regulating cell proliferation and
differentiation, is frequently dysregulated in a variety of malignancies, including adenoid cystic
carcinoma (ACC) and acute myeloid leukemia (AML).[1][2] Its role as a driver of oncogenesis
has made it an attractive, albeit challenging, therapeutic target. REM-422 is an investigational,
orally bioavailable small molecule that represents a novel therapeutic approach to targeting
MYB. It functions as a first-in-class MYB mRNA degrader, effectively reducing MYB protein
levels by modulating RNA processing. This document provides a comprehensive technical
overview of the mechanism of action, preclinical efficacy, and preliminary clinical data for REM-
422.

Mechanism of Action: Poison Exon Inclusion and
Nonsense-Mediated Decay

REM-422 employs a unique mechanism to achieve potent and selective degradation of MYB
MRNA. It does not directly target the MYB protein, which has proven difficult to drug due to its
lack of defined binding pockets.[2] Instead, REM-422 modulates the splicing of MYB pre-
MRNA.
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The core mechanism involves REM-422 binding to the U1 small nuclear ribonucleoprotein
(snRNP) complex, a key component of the spliceosome.[1] This binding event facilitates the
inclusion of a rarely used "poison exon" into the mature MYB mRNA transcript.[1][2] This
poison exon contains a premature termination codon, which, when recognized by the cellular
machinery, triggers the nonsense-mediated decay (NMD) pathway.[1][2] The result is the
targeted degradation of the MYB mRNA, leading to a significant reduction in the levels of
functional MYB protein.[1][2]

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.remixtx.com/remix-therapeutics-to-present-phase-1-data-of-rem-422-at-the-2025-aacr-nci-eortc-international-conference-on-molecular-targets-and-cancer-therapeutics-conference-in-late-breaking-oral-present/
https://www.remixtx.com/remix-therapeutics-to-present-phase-1-data-of-rem-422-at-the-2025-aacr-nci-eortc-international-conference-on-molecular-targets-and-cancer-therapeutics-conference-in-late-breaking-oral-present/
https://clin.larvol.com/abstract-detail/AACR%202025/75195734
https://www.remixtx.com/remix-therapeutics-to-present-phase-1-data-of-rem-422-at-the-2025-aacr-nci-eortc-international-conference-on-molecular-targets-and-cancer-therapeutics-conference-in-late-breaking-oral-present/
https://clin.larvol.com/abstract-detail/AACR%202025/75195734
https://www.remixtx.com/remix-therapeutics-to-present-phase-1-data-of-rem-422-at-the-2025-aacr-nci-eortc-international-conference-on-molecular-targets-and-cancer-therapeutics-conference-in-late-breaking-oral-present/
https://clin.larvol.com/abstract-detail/AACR%202025/75195734
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193853?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

-

MYB Gene

Transcription

(MYB pre-mRNA)

Nucleus

REM-422

Binds to

Altered Splicing:
Poison Exon Inclusion

MYB mRNA with
Poison Exon

( )

No Translation

Reduced MYB Protein

Click to download full resolution via product page

Mechanism of Action of REM-422.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b1193853?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193853?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Preclinical Data

The anti-tumor activity of REM-422 has been demonstrated in various preclinical models of

both hematological malignancies and solid tumors.

In Vitro Activity

In vitro studies using the THP-1 acute myeloid leukemia (AML) cell line demonstrated a dose-
dependent reduction in both MYB mRNA and protein levels following a 24-hour treatment with
REM-422.[3] This confirms the compound's mechanism of action in a cellular context.
Furthermore, REM-422 exhibited preferential anti-proliferative activity in AML cell lines with

high MYB expression.[4]

Table 1: In Vitro Efficacy of REM-422 in THP-1 AML Cells

Concentration Exposure Time Endpoint Result

MYB mRNA & Protein Reduction

75 nM 24 hours
Levels Observed[3]
MYB mRNA & Protein Reduction
300 nM 24 hours
Levels Observed[3]
MYB mRNA & Protein Reduction
1200 nM 24 hours

Levels Observed[3]

In Vivo Efficacy in Solid Tumors

The in vivo efficacy of REM-422 was evaluated in a patient-derived xenograft (PDX) mouse
model of adenoid cystic carcinoma (ACC), a cancer characterized by MYB dysregulation. Oral
administration of REM-422 resulted in potent, dose-dependent anti-tumor activity, including

tumor regressions.[3]

Table 2: In Vivo Efficacy of REM-422 in an ACC Xenograft Model (ACCX11)
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Treatment Group Dose Dosing Schedule Tumor Volume
Vehicle - - ~800 mm3[3]
REM-422 3 mg/kg Not Specified <400 mm3[3]
REM-422 6 mg/kg Not Specified <400 mm3[3]
REM-422 10 mg/kg Not Specified <400 mm3[3]

In Vivo Efficacy in Hematological Malighancies

In a patient-derived xenograft model of AML, oral administration of REM-422 demonstrated
robust anti-leukemic activity. Treatment led to the eradication of human leukemia cells from
both the bone marrow and peripheral blood of engrafted mice.[4]

Table 3: In Vivo Efficacy of REM-422 in an AML PDX Model

Treatment Group Dose Dosing Schedule Outcome

Eradication of human

REM-422 10 mg/kg Once Daily (24 days) )
leukemia cells[4]

Preliminary Clinical Data

REM-422 is currently being evaluated in Phase 1 clinical trials for the treatment of recurrent or
metastatic adenoid cystic carcinoma (R/M ACC) (NCT06118086) and relapsed/refractory AML
or higher-risk myelodysplastic syndrome (HR-MDS) (NCT06297941).[1][5]

Preliminary results from the Phase 1 study in R/M ACC have shown encouraging anti-tumor
activity. As of October 1, 2025, the overall response rate (ORR) per RECIST criteria was 43%
in the efficacy-evaluable population.[6] In a subset of biomarker-positive patients who were on
the study for over six months, 71% (10 out of 14) experienced tumor shrinkage of more than
20%, with six of these patients achieving a partial response.[6] REM-422 has been generally

well-tolerated.[6]

Experimental Protocols
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Detailed experimental protocols for the key assays are outlined below.

In Vitro MYB mRNA and Protein Degradation Assay

(1. Culture THP-1 AML cells)
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Workflow for In Vitro Assays.

o Cell Culture: THP-1 AML cells are cultured in appropriate media and conditions.

» Treatment: Cells are treated with varying concentrations of REM-422 (e.g., 75, 300, 1200
nM) or a vehicle control (DMSO) for 24 hours.

 RNA Analysis: Total RNA is isolated from the cells, and quantitative real-time PCR (QPCR) is
performed to measure the relative expression levels of MYB mRNA, normalized to a
housekeeping gene.
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e Protein Analysis: Cell lysates are prepared, and protein concentrations are determined.
Western blotting is performed using antibodies specific for MYB and a loading control (e.g.,
actin) to assess protein levels.

In Vivo Xenograft Studies

1. Implant tumor cells/fragments
(e.g., ACCX11, AML PDX)
into immunocompromised mice

(2. Allow tumors to establish)

3. Randomize mice into
treatment groups

'

G. Administer REM-422 (oral gavageD

or vehicle daily

5. Monitor tumor volume
and body weight

:

6. At study endpoint,
collect tissues for analysis
(e.g., flow cytometry, IHC)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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